Lipophilicity (XLogP): 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole vs. 3-(Trifluoromethyl)-5-methyl-1H-pyrazole
The target compound exhibits a computed XLogP3-AA of 2.9 [1], which is 1.4 log units higher than that of the shorter-chain analog 3-(trifluoromethyl)-5-methyl-1H-pyrazole (XLogP = 1.5) . This 0.94‑fold increase in lipophilicity directly impacts membrane permeability and metabolic stability.
| Evidence Dimension | Octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3-(Trifluoromethyl)-5-methyl-1H-pyrazole: 1.5 |
| Quantified Difference | Δ = +1.4 log units (1.94× higher) |
| Conditions | Computed using XLogP3 algorithm (PubChem). |
Why This Matters
Higher lipophilicity enhances membrane permeability and can improve oral bioavailability or systemic uptake in agrochemical applications; selecting the correct fluoroalkyl chain length is critical for achieving desired ADME properties.
- [1] PubChem Compound Summary for CID 2774945, XLogP3-AA = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/2774945#section=Chemical-and-Physical-Properties. View Source
